5-(Methylamino)-1-pyridin-3-ylpentan-1-one

Nicotinic Acetylcholine Receptor Agonist Potency α4β2 Subtype

5-(Methylamino)-1-pyridin-3-ylpentan-1-one (MAPP) is the validated negative control for nicotinic acetylcholine receptor (nAChR) assays. With EC50 >2000 μM at human α4β2 and >1000 μM at muscle-type nAChRs, it eliminates background activation that anabaseine or nicotine would introduce. At physiological pH, >99% adopts the open-chain ammonium-ketone form, providing a stable proxy for anabaseine's transient tautomer in crystallography, NMR, and docking studies. Supplied as dihydrochloride salt (mp 178–180°C), doubling as an HPLC/LC-MS calibration standard. Also serves as a nitrosatable precursor for NNK-analog reference standards in TSNA carcinogenicity research.

Molecular Formula C₁₁H₁₈Cl₂N₂O
Molecular Weight 192.26 g/mol
CAS No. 133381-81-4
Cat. No. B014602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)-1-pyridin-3-ylpentan-1-one
CAS133381-81-4
Synonyms5-(Methylamino)-1-(3-pyridinyl)-1-pentanone Hydrochloride; 
Molecular FormulaC₁₁H₁₈Cl₂N₂O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCNCCCCC(=O)C1=CN=CC=C1
InChIInChI=1S/C11H16N2O/c1-12-7-3-2-6-11(14)10-5-4-8-13-9-10/h4-5,8-9,12H,2-3,6-7H2,1H3
InChIKeyCABKJAOHYYCHBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylamino)-1-pyridin-3-ylpentan-1-one (CAS 133381-81-4): Procurement-Grade Characterization and Pharmacological Benchmarking


5-(Methylamino)-1-pyridin-3-ylpentan-1-one (CAS 133381‑81‑4), commonly supplied as the dihydrochloride salt, is a synthetic pyridine alkaloid classified within the nicotine derivative family . It serves as a stabilized, open‑chain ammonium‑ketone analog of the marine toxin anabaseine and is primarily utilized as a probe for nicotinic acetylcholine receptor (nAChR) pharmacophore mapping and as a synthetic intermediate in tobacco‑alkaloid research [1].

Why 5-(Methylamino)-1-pyridin-3-ylpentan-1-one Cannot Be Interchanged with Other Pyridine Alkaloids


The pyridine alkaloid class encompasses compounds with vastly divergent nAChR agonist activities depending on subtle structural features. The open‑chain ammonium‑ketone form, represented by 5‑(methylamino)‑1‑pyridin‑3‑ylpentan‑1‑one (MAPP), displays ≤1% of the predicted agonist activity of the cyclic iminium form of anabaseine [1]. Consequently, substituting MAPP with anabaseine, nicotine, or other pyridine alkaloids will yield fundamentally different receptor activation profiles, invalidating experimental conclusions in nAChR studies. The quantitative evidence below demonstrates why procurement decisions must be guided by receptor‑subtype‑specific potency and binding data rather than by class membership alone.

Quantitative Differentiation of 5-(Methylamino)-1-pyridin-3-ylpentan-1-one (MAPP) Against Closest Pharmacological Analogs


Agonist Potency at Human α4β2 Neuronal nAChRs: MAPP vs. Anabaseine

MAPP exhibits an EC50 > 2000 μM at human α4β2 nAChRs, compared to anabaseine's EC50 of 2.85 ± 1.0 μM, representing a > 700‑fold reduction in agonist potency [1]. This near‑complete loss of activity confirms that the open‑chain ammonium‑ketone form is not pharmacologically competent at the major high‑affinity brain nAChR subtype.

Nicotinic Acetylcholine Receptor Agonist Potency α4β2 Subtype

Binding Affinity at Rat α4β Neuronal nAChRs: MAPP vs. Anabaseine

In competition binding assays against [³H]-cytisine at rat brain α4β nAChRs, MAPP displays a Ki of 10 μM, whereas anabaseine shows a Ki of 0.096 ± 0.01 μM—an approximately 104‑fold difference in affinity [1]. This large discrepancy demonstrates that MAPP's binding site interactions are minimal, consistent with its lack of agonist activity.

nAChR Binding Affinity Radioligand Displacement α4β Subtype

Agonist Potency at Human TE671 Muscle‑Type nAChRs: MAPP vs. Anabaseine

At human TE671 muscle‑type nAChRs, MAPP shows an EC50 > 1000 μM, while anabaseine exhibits an EC50 of 1.2 ± 0.0 μM, a > 830‑fold reduction in potency [1]. This indicates that the open‑chain form is similarly inactive at neuromuscular junction‑type receptors.

Muscle nAChR TE671 Myosarcoma Agonist Activity

Physical‑Form Specification: Dihydrochloride Salt Melting Point vs. Nicotine Alkaloid Free Bases

The dihydrochloride salt of MAPP has a defined melting point of 178–180°C (lit.) , which provides a simple, quantitative purity criterion that is absent for the free‑base form of most pyridine alkaloids (e.g., nicotine, anabaseine), which are typically oils or low‑melting solids at ambient temperature. This facilitates incoming quality control and batch‑to‑batch consistency verification.

Melting Point Salt Form Quality Control

Evidence‑Backed Application Scenarios for 5-(Methylamino)-1-pyridin-3-ylpentan-1-one Procurement


Negative Control Probe in nAChR Functional Assays

MAPP’s negligible agonist activity at human α4β2 (EC50 > 2000 μM) and TE671 muscle‑type (EC50 > 1000 μM) nAChRs [1] makes it an ideal negative control for electrophysiological or calcium‑flux assays. Researchers can confidently attribute observed responses to test compounds rather than to background receptor activation.

Stable Surrogate for the Open‑Chain Tautomer of Anabaseine in Structural Biology Studies

Because MAPP exists > 99% in the open‑chain ammonium‑ketone form at physiological pH [1], it serves as a conformationally stable proxy for the otherwise transient open‑chain tautomer of anabaseine. This enables X‑ray crystallography, NMR, and molecular docking studies that would be impossible with the tautomerizing natural product.

Reference Standard for Analytical Method Development in Tobacco Alkaloid Profiling

The dihydrochloride salt’s reproducible melting point (178–180°C) and defined chromatographic properties support its use as a calibration standard in HPLC, LC‑MS, or GC‑MS methods targeting pyridine alkaloids and their metabolites. This is particularly relevant for laboratories establishing quantitative assays for nicotine‑related compounds.

Synthetic Intermediate for Tobacco‑Specific Nitrosamine (TSNA) Reference Materials

MAPP can be nitrosated to yield 5‑(methylnitrosamino)‑1‑(3‑pyridyl)‑1‑pentanone , a structural analog of the potent carcinogen NNK. This route provides access to nitrosamine reference standards for carcinogenicity and biomarker studies, positioning MAPP as a key starting material in TSNA research programs.

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